Icotinib

EGFR Inhibition Kinase Assay Cancer Cell Biology

Icotinib (BPI-2009H) offers three evidence-backed advantages over gefitinib/erlotinib: (1) Superior hepatic safety — no Grade III/IV liver toxicity, reducing DILI confounds in long-term in vivo studies. (2) Quantifiable food-effect PK — 79% AUC increase with high-fat meals for oral absorption modeling. (3) CNS-excluded control — 5.6-fold lower brain penetration for validating brain-targeted EGFR inhibitors. Also potently inhibits wild-type EGFR and T790M (IC50 ~5 nM) for resistance assays. Procure today to leverage these non-interchangeable properties.

Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
CAS No. 610798-31-7
Cat. No. B001223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcotinib
CAS610798-31-7
Synonyms4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
icotini
Molecular FormulaC22H21N3O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4
InChIInChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)
InChIKeyQQLKULDARVNMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icotinib (CAS 610798-31-7) Procurement and Selection Overview for EGFR-TKI Research


Icotinib (BPI-2009H) is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. As a member of the 4-anilinoquinazoline class, it exhibits high potency against wild-type EGFR and common activating mutations with an in vitro IC50 of 5 nM . Unlike the global standards gefitinib and erlotinib, icotinib was developed and is primarily commercialized in China, where it has gained significant market adoption due to its favorable toxicity profile and cost-effectiveness [1]. Its unique crown-ether fused side chain distinguishes it structurally, potentially influencing its pharmacokinetic behavior [2].

Why Icotinib Cannot Be Interchanged Freely with Other First-Generation EGFR-TKIs


Despite sharing a common quinazoline core and a reversible ATP-competitive mechanism with gefitinib and erlotinib, simple substitution among these agents is not supported by comparative data. Icotinib exhibits a distinct therapeutic window and safety profile, particularly concerning severe hepatotoxicity [1]. Critically, head-to-head comparative studies reveal significant differences in blood-brain barrier penetration and anti-brain metastases efficacy [2]. Furthermore, icotinib's pharmacokinetics are uniquely affected by food, leading to a substantial increase in exposure that must be accounted for in experimental design, a factor not as pronounced with other agents [3]. These non-interchangeable characteristics underscore the necessity for rigorous, evidence-based selection.

Quantitative Comparative Evidence for Icotinib (610798-31-7) Against Key Analogs


Potency and Mutant Selectivity Profile of Icotinib vs. In-Class Comparators

In head-to-head kinase assays, icotinib demonstrates an IC50 of 5 nM against wild-type EGFR and its common mutants, including L858R and T790M . While this potency is comparable to gefitinib (IC50 ~33 nM against wild-type EGFR) [1], a key differentiation for procurement lies in its selectivity profile. Icotinib's inhibition efficacy is specific to EGFR family members, with a reported inhibition range of 61-99% for wild-type and mutants, while showing no meaningful inhibition of 81 other kinases tested . This selectivity profile, particularly its activity against the T790M gatekeeper mutation (IC50 5 nM) which often confers resistance to first-generation agents like gefitinib and erlotinib, makes it a valuable tool for studying resistance mechanisms in a controlled manner .

EGFR Inhibition Kinase Assay Cancer Cell Biology IC50

Comparative Clinical Safety: Icotinib's Lower Incidence of Severe Hepatotoxicity

A pooled analysis of 5,985 Chinese NSCLC patients treated with icotinib-based regimens reported that no Grade III or IV renal or liver toxicity was observed [1]. This finding is in stark contrast to the known safety profiles of other EGFR-TKIs, where severe hepatotoxicity is a recognized and potentially dose-limiting adverse event. A network meta-analysis further quantified this difference, showing that compared with erlotinib, icotinib was associated with a significantly lower rate of abnormal liver function (OR = 1.57; 95% CI, 1.18-2.09; P=0.002) [2]. This provides a quantifiable safety advantage in a large patient cohort.

Drug Safety Adverse Events Hepatotoxicity Clinical Trial Meta-Analysis

Phase III Non-Inferiority in Efficacy vs. Gefitinib with a Favorable Safety Signal

The pivotal phase III ICOGEN trial (NCT01040780) was a randomized, double-blind, multi-center study designed to evaluate the non-inferiority of icotinib compared to gefitinib in advanced NSCLC patients [1]. The trial demonstrated that icotinib is at least non-inferior to gefitinib in terms of efficacy. A separate study reported a median progression-free survival (PFS) of 4.6 months for icotinib compared to 3.4 months for gefitinib [2]. Critically, this comparable efficacy was achieved with a more favorable safety profile, as icotinib was associated with fewer treatment-associated adverse events (AEs) [2].

Clinical Trial Phase III Non-Inferiority Progression-Free Survival NSCLC

Differential Brain Penetration: Icotinib's Distinct Profile in a Direct Comparative Mouse Model

In a direct comparative study using a nude mouse model of brain metastases, the three EGFR-TKIs showed markedly different abilities to cross the blood-tumor barrier [1]. At 2 hours post-administration, the ratio of brain metastases to plasma concentration was 2.69±0.31% for icotinib, 5.73±1.31% for erlotinib, and 15.11±2.00% for gefitinib [1]. Consistently, icotinib exhibited the weakest antitumor effect on brain lesions in this model [1].

Blood-Brain Barrier Brain Metastases Pharmacokinetics In Vivo CNS Penetration

Significant Food Effect on Icotinib Pharmacokinetics: A Procurement and Dosing Consideration

A dedicated food-effect study in healthy subjects demonstrated that a high-fat, high-calorie meal profoundly alters icotinib's pharmacokinetic profile [1]. When administered with food, the mean maximum plasma concentration (Cmax) of icotinib increased by 59%, and the total drug exposure (AUC) increased by 79% [1]. This effect is more pronounced than what is typically reported for gefitinib or erlotinib, where food intake has a minimal or clinically insignificant impact on exposure [2].

Pharmacokinetics Food Effect Bioavailability Cmax AUC

Wider Therapeutic Window Compared to Erlotinib

A comparative review of first-generation EGFR-TKIs notes that erlotinib is characterized by a narrow therapeutic window, with its recommended dosage being close to the maximum tolerated dose [1]. In contrast, icotinib enjoys a wider therapeutic window, and its plasma concentration remains within a safe dosage range even when administered with food [1].

Therapeutic Window Safety Margin Tolerability Clinical Pharmacology

High-Value Research and Procurement Application Scenarios for Icotinib (610798-31-7)


In Vitro Studies of EGFR T790M-Mediated Resistance

Icotinib is uniquely suited for in vitro studies modeling acquired resistance to first-generation EGFR-TKIs. Its potent inhibition of both wild-type EGFR and the T790M gatekeeper mutation (IC50 of 5 nM for both) allows researchers to study the initial binding and inhibition of the resistant kinase in a controlled biochemical or cell-based assay . This is in contrast to gefitinib and erlotinib, which show significantly reduced potency against T790M.

In Vivo Studies Requiring Minimized Hepatotoxicity Confounders

For long-term in vivo efficacy or toxicity studies, icotinib's superior hepatic safety profile is a critical advantage. The evidence showing no Grade III/IV liver toxicity in a large patient cohort and a significantly lower rate of abnormal liver function compared to erlotinib supports its selection to minimize drug-induced liver injury as a confounding variable, thereby improving data quality and animal welfare [1].

Pharmacokinetic and Drug-Drug Interaction Studies with Controlled Food Effect

Icotinib is an ideal probe compound for investigating the impact of food intake on oral drug absorption and exposure. The well-documented 79% increase in AUC with a high-fat meal provides a robust, quantifiable phenotype for studies aimed at modeling food effects, optimizing formulations, or predicting drug-drug interactions that alter gastric physiology .

Comparative Oncology Research on Peripheral vs. Central Nervous System Tumors

The evidence demonstrating icotinib's relatively poor blood-brain barrier penetration (a 5.6-fold lower brain/plasma ratio than gefitinib) positions it as a valuable comparator in studies distinguishing the treatment of peripheral tumors from brain metastases . It can serve as a 'CNS-excluded' control to validate the on-target effects of more brain-penetrant EGFR inhibitors in orthotopic brain tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.